4-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benozphenone
Overview
Description
4-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benozphenone is a useful research compound. Its molecular formula is C21H22ClNO3 and its molecular weight is 371.9 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antiviral and Antitubercular Applications
Antitubercular Activity : A study on a related compound, 2-[2-S-methyl-1,4-dioxa-8-azaspiro[4.5]dec-8-yl]-8-nitro-6-(trifluoromethyl)-4H-1,3-benzothiazin-4-one (BTZ043), highlights its potent antitubercular properties targeting the DprE1 subunit of decaprenylphosphoryl-β-d-ribose 2′-epimerase. This indicates potential for similar compounds in antitubercular drug development (Pasca et al., 2010).
Antiviral Activity : Research on spirothiazolidinone derivatives, which share structural motifs with the query compound, showed promising antiviral effects against influenza A/H3N2 virus and human coronavirus 229E. This suggests potential antiviral applications for structurally similar compounds (Apaydın et al., 2020).
Chemical Synthesis and Analytical Applications
Synthetic Methodologies : Studies on similar compounds have led to the development of synthetic methodologies that could be applicable to the synthesis of complex molecules, including 4-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone. For example, research into the synthesis and CLOGP correlation of imidooxy anticonvulsants can provide insights into the relationship between structure and activity, useful for designing compounds with specific biological properties (Farrar et al., 1993).
Analytical Methodologies : The detection and analysis of benzophenone and related compounds in environmental samples and consumer products have been advanced through the development of sensitive analytical methods. This research aids in understanding the environmental impact and potential health risks associated with these compounds and can be applied to monitor related chemicals (Van Hoeck et al., 2010).
Environmental and Biodegradation Studies
Biodegradation Pathways : Understanding the biodegradation pathways of related chlorophenol compounds can inform environmental remediation strategies. For instance, studies on the degradation of 4-chlorophenol and its pathway using recombinant enzymes from specific bacterial strains offer insights into the microbial breakdown of chlorinated organic pollutants (Cho et al., 2017).
Advanced Oxidation Processes : Research on the electrochemical and photoelectrochemical degradation of chlorinated acids provides valuable information on removing persistent organic pollutants from water. Such studies suggest pathways for the degradation of similar compounds, highlighting the potential for environmental detoxification applications (Boye, Dieng, & Brillas, 2002).
Properties
IUPAC Name |
(4-chlorophenyl)-[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClNO3/c22-19-7-5-18(6-8-19)20(24)17-3-1-16(2-4-17)15-23-11-9-21(10-12-23)25-13-14-26-21/h1-8H,9-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSYWTGKJJTZFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)CC3=CC=C(C=C3)C(=O)C4=CC=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90642857 | |
Record name | (4-Chlorophenyl){4-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90642857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898757-82-9 | |
Record name | (4-Chlorophenyl){4-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90642857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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